N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxole ring, a fluorobenzyl ether, and a dihydropyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:
Formation of the Dioxole Ring: The synthesis begins with the formation of the benzo[d][1,3]dioxole ring through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group via an etherification reaction. This is typically achieved by reacting the dioxole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorobenzyl ether group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-5-((4-chlorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-5-((4-methylbenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic profile compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-24-10-20(27-11-13-2-4-14(22)5-3-13)17(25)9-16(24)21(26)23-15-6-7-18-19(8-15)29-12-28-18/h2-10H,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISYUNZVWLVORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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